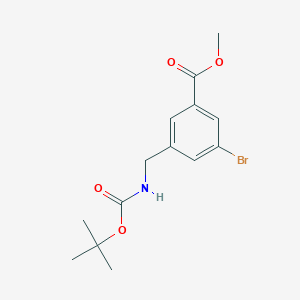

Methyl 3-bromo-5-(((tert-butoxycarbonyl)amino)methyl)benzoate

CAS No.:

Cat. No.: VC16205450

Molecular Formula: C14H18BrNO4

Molecular Weight: 344.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18BrNO4 |

|---|---|

| Molecular Weight | 344.20 g/mol |

| IUPAC Name | methyl 3-bromo-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |

| Standard InChI | InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-8-9-5-10(12(17)19-4)7-11(15)6-9/h5-7H,8H2,1-4H3,(H,16,18) |

| Standard InChI Key | KWPINJOXOQPCQM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)Br)C(=O)OC |

Introduction

Methyl 3-bromo-5-(((tert-butoxycarbonyl)amino)methyl)benzoate is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by the presence of a bromo substituent on the benzene ring, a tert-butoxycarbonyl (Boc) protecting group, and an amino methyl side chain. These structural features collectively contribute to its reactivity and utility in various chemical reactions.

Synthesis

The synthesis of Methyl 3-bromo-5-(((tert-butoxycarbonyl)amino)methyl)benzoate typically involves multiple steps, including the introduction of the bromo substituent, the attachment of the tert-butoxycarbonyl-protected amino group, and the formation of the methyl ester. These reactions often require careful control of temperature and reaction times to minimize side reactions. Common solvents used include dichloromethane or acetonitrile, and purification methods such as column chromatography are employed to isolate the desired product.

Chemical Reactions

This compound participates in various chemical reactions, including deprotection, substitution, and coupling reactions. For example, deprotection of the tert-butoxycarbonyl group can be achieved using trifluoroacetic acid or hydrochloric acid. These reactions are typically conducted under controlled conditions to ensure high yields and selectivity.

Applications

Methyl 3-bromo-5-(((tert-butoxycarbonyl)amino)methyl)benzoate finds applications primarily in medicinal chemistry and organic synthesis. Its unique structure allows it to play a crucial role in advancing synthetic methodologies within these fields. It is particularly useful as an intermediate in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.

Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | CAS No. |

|---|---|---|---|

| Methyl 3-bromo-5-(((tert-butoxycarbonyl)amino)methyl)benzoate | Not specified | Not specified | Not specified |

| Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate | C17H25NO4 | 307.38 | 1008139-17-0 |

| Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate | C9H16BrNO4 | 282.13 | 1219200-16-4 |

Kinetic Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume